molecular formula C22H15N3O2S B11430486 9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide

9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide

Cat. No.: B11430486
M. Wt: 385.4 g/mol
InChI Key: XASSKHAGRUTOTO-UHFFFAOYSA-N
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Description

9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-A]thieno[2,3-D]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-A]thieno[2,3-D]pyrimidine derivatives, such as:

Uniqueness

What sets 9-Methyl-N-(1-naphthyl)-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

10-methyl-N-naphthalen-1-yl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H15N3O2S/c1-13-6-5-11-25-19(13)24-21-16(22(25)27)12-18(28-21)20(26)23-17-10-4-8-14-7-2-3-9-15(14)17/h2-12H,1H3,(H,23,26)

InChI Key

XASSKHAGRUTOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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